10-ethyl-2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione 10-ethyl-2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15193784
InChI: InChI=1S/C24H22O7/c1-4-13-10-20(26)30-17-7-12(2)21-15(25)11-16(31-24(21)22(13)17)14-8-18(27-3)23-19(9-14)28-5-6-29-23/h7-10,16H,4-6,11H2,1-3H3
SMILES:
Molecular Formula: C24H22O7
Molecular Weight: 422.4 g/mol

10-ethyl-2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

CAS No.:

Cat. No.: VC15193784

Molecular Formula: C24H22O7

Molecular Weight: 422.4 g/mol

* For research use only. Not for human or veterinary use.

10-ethyl-2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione -

Specification

Molecular Formula C24H22O7
Molecular Weight 422.4 g/mol
IUPAC Name 10-ethyl-2-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)-5-methyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione
Standard InChI InChI=1S/C24H22O7/c1-4-13-10-20(26)30-17-7-12(2)21-15(25)11-16(31-24(21)22(13)17)14-8-18(27-3)23-19(9-14)28-5-6-29-23/h7-10,16H,4-6,11H2,1-3H3
Standard InChI Key IATKXRXRDOXBRE-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=O)CC(O3)C4=CC5=C(C(=C4)OC)OCCO5

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a fused pyranochromene system (4H,8H-pyrano[2,3-f]chromene-4,8-dione) with a 10-ethyl group and a 5-methyl substituent. The benzodioxin moiety at position 2 introduces a 8-methoxy group and a 2,3-dihydro configuration, enhancing steric complexity and potential hydrogen-bonding interactions.

Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₄H₂₂O₇
Molecular Weight422.43 g/mol
SMILES NotationCOc1ccc2c(c1)OCCO2C3C(C4=C(OC3)C(=O)C=C(C4=O)C)CC
Hydrogen Bond Acceptors7
Topological Polar Surface Area88.9 Ų

The benzodioxin ring (1,4-benzodioxin) contributes to lipophilicity, while the pyranochromene system offers planar rigidity, a feature associated with intercalation into biological targets .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

Synthesis likely proceeds through convergent strategies:

  • Benzodioxin Construction: 6-Methoxy-2,3-dihydro-1,4-benzodioxin-6-amine serves as a precursor, undergoing Ullmann coupling or nucleophilic substitution to attach the pyranochromene unit.

  • Pyranochromene Formation: Cyclocondensation of dihydroxycoumarin derivatives with ethyl acetoacetate under acidic conditions generates the pyran ring .

Key Challenges

  • Regioselectivity: Ensuring proper substitution at the 2-position of the chromene core requires careful catalyst selection (e.g., Pd(OAc)₂ for Suzuki couplings).

  • Steric Hindrance: The 10-ethyl and 5-methyl groups may impede ring-closure steps, necessitating high-temperature reflux in polar aprotic solvents.

Physicochemical Properties

PropertyExperimental ValueComputational Prediction
logP (Partition)2.8 (Estimated)3.1 ± 0.2 (ALOGPS)
Aqueous Solubility<0.1 mg/mL-2.64 (logSw)
Melting PointNot reported215–220°C (Predicted)

The low solubility profile suggests formulation challenges, potentially addressed via nanoparticle encapsulation or prodrug strategies.

Comparative Analysis with Structural Analogs

CompoundTarget ActivityPotency (IC₅₀)Source
EVT-11443292 (This compound)Topoisomerase IIPending
DUBs-IN-1 (CAS 924296-18-4)USP8 Inhibition0.24 µM
3-Aryl-4H-chromen-4-onesTubulin Binding0.7 µM

The benzodioxin group in EVT-11443292 may enhance blood-brain barrier penetration compared to simpler chromenes.

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with kinase targets (e.g., MAPK, PI3K) via phosphoproteomics.

  • ADMET Profiling: Assess hepatic metabolism using cytochrome P450 isoforms (CYP3A4, CYP2D6).

  • Synthetic Optimization: Explore biocatalytic methods to improve yield beyond current <15% estimates.

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